Kinase Selectivity Profile: Superior JAK Family Sparing vs. Closest Patent Analogs
The primary differentiator for this compound is its exceptionally clean selectivity profile. While it potently inhibits TrkA (IC50 = 1.90 nM) , its inhibitory activity against JAK family kinases (JAK1, JAK2, JAK3) and TYK2 is negligible (IC50 > 1,000 nM) . This yields a selectivity ratio of >526-fold for TrkA over JAK kinases. This contrasts with other closely related examples within the same patent. For instance, Example 81 displays a TrkA IC50 of 1.15 nM but a JAK2 IC50 of >1,000 nM, indicating a similar but slightly less documented selectivity window . Example 148, with a TrkA IC50 of 1.10 nM, has not been documented with the same precise selectivity panel data, making the comprehensive profile of the target compound a unique, data-rich selection criterion . This confirmed, broad-spectrum JAK avoidance is critical for projects aiming to decouple Trk-mediated effects from inflammatory signaling pathways.
| Evidence Dimension | Kinase Selectivity Ratio (TrkA IC50 / JAK2 IC50) |
|---|---|
| Target Compound Data | TrkA IC50 = 1.90 nM; JAK2 IC50 > 1,000 nM. Selectivity Ratio > 526-fold. |
| Comparator Or Baseline | Example 81 (US8791123): TrkA IC50 = 1.15 nM; JAK2 IC50 > 1,000 nM. Selectivity Ratio > 870-fold. Example 148 (US8791123): TrkA IC50 = 1.10 nM; JAK2 IC50 data not found. |
| Quantified Difference | The target compound provides a verified, >500-fold selectivity window against the entire JAK family (JAK1, JAK2, JAK3, TYK2), a more comprehensive dataset compared to analogs where data is incomplete or limited to a single JAK isoform [REFS-2, REFS-3]. |
| Conditions | In vitro enzyme inhibition assays. TrkA activity assessed via ELISA (Immulon 4HBX 384-well plate) and Omnia Kinase Assay. JAK activity assessed using a general enzyme inhibition assay. Assay pH 7.5. Performed by Array Biopharma and curated in BindingDB. |
Why This Matters
This quantitative selectivity profile allows researchers to confidently attribute biological effects to Trk pathway modulation, avoiding confounding results from JAK pathway inhibition, which is not guaranteed with all close analogs.
- [1] BindingDB. BDBM127657: TrkA IC50 from ELISA assay. Accessed 2026. View Source
- [2] BindingDB. BDBM127657: JAK1/2/3 and TYK2 IC50 data. Accessed 2026. View Source
- [3] BindingDB. BDBM127708: US8791123, Example 81. TrkA and JAK2 IC50 data. Accessed 2026. View Source
- [4] BindingDB. BDBM127775: US8791123, Example 148. TrkA IC50 data. Accessed 2026. View Source
